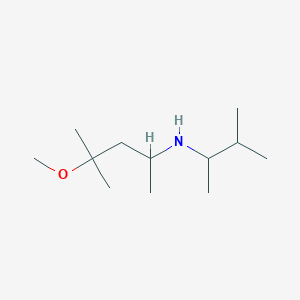
(4-Methoxy-4-methylpentan-2-yl)(3-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-methylpentan-2-yl)(3-methylbutan-2-yl)amine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the hydroamination of olefins using nitroarenes as catalysts . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, where the reaction conditions are optimized for yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylpentan-2-yl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)(3-methylbutan-2-yl)amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties and drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
(4-Methoxy-4-methylpentan-2-yl)(3-methylbutan-2-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methoxy-4-methyl-N-(3-methylbutan-2-yl)pentan-2-amine |
InChI |
InChI=1S/C12H27NO/c1-9(2)11(4)13-10(3)8-12(5,6)14-7/h9-11,13H,8H2,1-7H3 |
InChI Key |
WAHYYLXUZHRTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)CC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12108558.png)
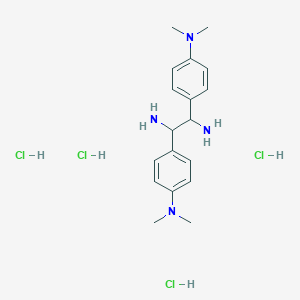
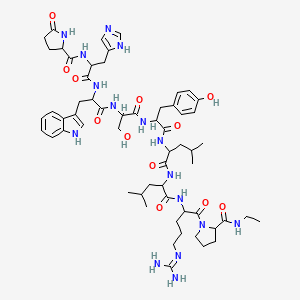

![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

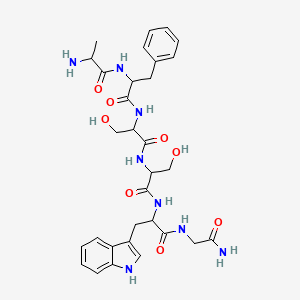

![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
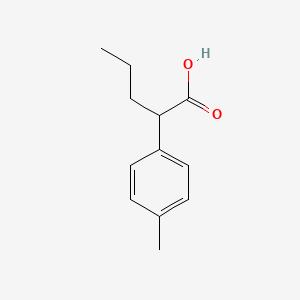

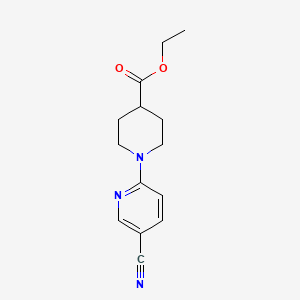
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
